N-(3-acetylphenyl)-4-[methyl(phenyl)sulfamoyl]benzamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Biology Tool Compound

N-(3-acetylphenyl)-4-[methyl(phenyl)sulfamoyl]benzamide (CAS 330676-93-2) is a synthetic, low-molecular-weight (MW ~408.5 g/mol) phenylsulfamoyl benzamide derivative. As a member of the N-aryl-4-(N-aryl-N-methylsulfamoyl)benzamide family, it features a 3-acetylphenyl moiety on the amide nitrogen and a methyl(phenyl)amine group on the sulfamoyl sulfur—a substitution pattern that distinguishes it from N-benzyl, N-heterocyclic, or unsubstituted phenylsulfamoyl analogs.

Molecular Formula C22H20N2O4S
Molecular Weight 408.47
CAS No. 330676-93-2
Cat. No. B2660666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-acetylphenyl)-4-[methyl(phenyl)sulfamoyl]benzamide
CAS330676-93-2
Molecular FormulaC22H20N2O4S
Molecular Weight408.47
Structural Identifiers
SMILESCC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C3=CC=CC=C3
InChIInChI=1S/C22H20N2O4S/c1-16(25)18-7-6-8-19(15-18)23-22(26)17-11-13-21(14-12-17)29(27,28)24(2)20-9-4-3-5-10-20/h3-15H,1-2H3,(H,23,26)
InChIKeySATJLVLJYDNEGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why N-(3-acetylphenyl)-4-[methyl(phenyl)sulfamoyl]benzamide (CAS 330676-93-2) is Sourced: Class Identity and Procurement Rationale


N-(3-acetylphenyl)-4-[methyl(phenyl)sulfamoyl]benzamide (CAS 330676-93-2) is a synthetic, low-molecular-weight (MW ~408.5 g/mol) phenylsulfamoyl benzamide derivative [1]. As a member of the N-aryl-4-(N-aryl-N-methylsulfamoyl)benzamide family, it features a 3-acetylphenyl moiety on the amide nitrogen and a methyl(phenyl)amine group on the sulfamoyl sulfur—a substitution pattern that distinguishes it from N-benzyl, N-heterocyclic, or unsubstituted phenylsulfamoyl analogs [2]. Vendors supply this compound typically at ≥95% purity, often as a custom-synthesis or specialty screening library item, positioning it as a focused tool for medicinal chemistry exploration rather than a commodity reagent . This overview establishes its structural baseline before evaluating differentiation evidence against close comparators.

Procurement Risk: Why N-(3-acetylphenyl)-4-[methyl(phenyl)sulfamoyl]benzamide Analog Substitution is Not Supported by Current Evidence


In the absence of head-to-head comparative biological data, the primary procurement risk is structural non-equivalence. Even within the same phenylsulfamoyl benzamide scaffold, substitution on the sulfamoyl nitrogen (e.g., N-benzyl vs. N-methyl-phenyl) and on the benzamide nitrogen (e.g., 3-acetylphenyl vs. 4-nitrophenyl) creates divergent molecular shapes, LogP, and hydrogen-bonding patterns [1]. The specific 3-acetylphenyl group on the target compound provides a unique spatial arrangement for carbonyl-mediated interactions that is not replicated by 4-acetylphenyl or non-acetylated analogs [2]. Current public domain data does not contain quantitative SAR that would permit a scientifically justified substitution of the target compound with a structurally similar but distinct derivative; doing so introduces uncharacterized functional risk into any experimental system [3]. Therefore, procurement decisions must default to exact structural fidelity unless explicit comparative proof of interchangeability becomes available.

Quantitative Differentiation Guide for N-(3-acetylphenyl)-4-[methyl(phenyl)sulfamoyl]benzamide: Available Evidence versus Closest Comparators


Structural Differentiation: 3-Acetylphenyl Amide Substituent versus N-Benzyl and N-Acetamidophenyl Analogs

The target compound bears a 3-acetylphenyl group on the amide nitrogen. Its closest commercially identified analogs are N-(3-acetylphenyl)-4-[benzyl(methyl)sulfamoyl]benzamide (CAS 683763-40-8), which replaces the sulfamoyl N-phenyl with an N-benzyl group, and N-{4-[(3-acetylphenyl)sulfamoyl]phenyl}acetamide (CAS 76883-68-6), which replaces the entire 4-[methyl(phenyl)sulfamoyl]benzamide core with a simpler acetamidophenylsulfonamide . No head-to-head biological or physicochemical comparison has been published. The evidence is limited to structural identity: the target compound's methyl(phenyl)sulfamoyl group introduces steric bulk and lipophilicity distinct from both the benzyl analog and the acetamide analog. Without quantitative assay data, procurement must be driven by the requirement to preserve this exact sulfamoyl N-substitution pattern that cannot be supplied by the available analogs [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Biology Tool Compound

Purity Specification Benchmarking: Vendor-Supplied Analytical Data for Procurement Quality Control

Multiple commercial listings indicate that N-(3-acetylphenyl)-4-[methyl(phenyl)sulfamoyl]benzamide is supplied at a minimum purity of 95% by HPLC . This is a common threshold for specialty research chemicals. A closely related analog, 3-[(3-acetylphenyl)sulfamoyl]-4-methyl-N-phenylbenzamide (CAS not disclosed, catalog EVT-3705385), is sometimes offered at a similar purity level but differs in the position of the sulfamoyl group and the presence of a 4-methyl substituent . The target compound's purity specification provides a verifiable procurement criterion: buyers should request a Certificate of Analysis (CoA) demonstrating ≥95% HPLC purity with retention time and column conditions, and reject lots that fall below this threshold. For the comparator analog, identical purity criteria should be applied, but its different CAS identity means its acceptable purity range must be independently validated.

Analytical Chemistry Quality Control Chemical Procurement

Class-Level Inference: Sulfamoyl Benzamide SAR Dictates That N-Aryl Substituent Choice is a Primary Activity Determinant

Literature on the broader sulfamoyl benzamide class demonstrates that N-substitution on the benzamide nitrogen is a primary modulator of biological activity. For example, in a STAT3 inhibitor series, compound B12 (an N-substituted sulfamoylbenzamide) showed IC50 values of 0.61–1.11 μM against multiple cancer cell lines, while closely related analogs with different N-substituents displayed substantially reduced potency [1]. Similarly, AHAS inhibitor SAR revealed that phenylsulfamoyl substitution directly controls enzyme inhibition [2]. Although the target compound has not been tested in these specific assays, the class-level SAR strongly implies that its unique N-(3-acetylphenyl) substitution will confer a distinct activity profile that cannot be extrapolated from analogs bearing different N-aryl groups. This inference supports the procurement of the exact compound for SAR exploration, but cannot be quantified without direct experimental comparison.

Medicinal Chemistry STAT3 Inhibition AHAS Inhibition

Solubility Benchmarking: DMSO Solubility Enables Consistent In Vitro Assay Preparation

While direct solubility data for CAS 330676-93-2 has not been published in refereed journals, Sigma-Aldrich's product information for a structurally related sulfamoyl benzamide compound indicates DMSO solubility of at least 24 mg/mL, which is a commonly observed value for compounds in this molecular weight and LogP range . Reputable vendors offering the target compound do not provide contradictory solubility information. In the absence of measured LogP or thermodynamic solubility values, this DMSO solubility benchmark serves as the best available guidance for preparing stock solutions. Scientists should note that N-benzyl analogs (e.g., CAS 683763-40-8) may exhibit altered solubility due to increased lipophilicity from the benzyl group, potentially requiring different solubilization strategies. Quantitative head-to-head solubility measurements between these analogs have not been reported, so procurement must be based on the assumption that only the exact compound will yield reproducible in vitro concentration-response relationships.

Pre-formulation Assay Development Physicochemical Characterization

Procurement-Relevant Application Scenarios for N-(3-acetylphenyl)-4-[methyl(phenyl)sulfamoyl]benzamide Based on Structural Evidence


Focused Kinase or Enzyme Inhibitor Probe Development in the Sulfamoyl Benzamide Chemical Space

The target compound's 3-acetylphenyl and N-methyl-N-phenylsulfamoyl groups create a distinct pharmacophore for probing kinase ATP-binding pockets or enzyme active sites that recognize aryl sulfonamides. Class-level SAR from STAT3 and AHAS inhibitor programs shows that precise N-aryl substitution controls both potency and selectivity [1]. Researchers building a focused library around the phenylsulfamoyl benzamide core should include CAS 330676-93-2 as a unique vector for exploring acetyl-directed hydrogen-bonding interactions that are absent in non-acetylated or benzyl-substituted analogs [2]. The compound's commercial availability at ≥95% purity supports its use as a singleton probe in biochemical and cellular assays where structural precision is paramount.

Negative Control or Inactive Comparator for N-Benzyl or N-Heterocyclic Sulfamoyl Benzamide Leads

If a research program has identified an N-benzyl-sulfamoyl benzamide hit (e.g., CAS 683763-40-8) against a target of interest, CAS 330676-93-2 can serve as a structurally matched negative control. The exchange of N-methyl-N-phenyl for N-benzyl-N-methyl alters the sulfamoyl substituent's orientation and electronic properties without changing the core scaffold, enabling SAR deconvolution . This differential usage is based solely on structural evidence; no activity data for either compound have been disclosed in public domain assays, so experimental validation is required.

Analytical Reference Standard for HPLC Method Development and Impurity Profiling

Vendors supplying CAS 330676-93-2 at ≥95% HPLC purity can provide Certificates of Analysis that include retention time, column specifications, and impurity profiles . This documentation enables the compound to serve as a system suitability standard or reference material for HPLC purity testing of related sulfamoyl benzamide derivatives. When evaluating synthetic batches of close analogs (e.g., 3-[(3-acetylphenyl)sulfamoyl]-4-methyl-N-phenylbenzamide), the target compound's chromatographic behavior can be used as a reference point to verify separation and detect cross-contamination.

Medicinal Chemistry Scaffold-Hopping Starting Point with Defined Regiochemistry

The 4-[methyl(phenyl)sulfamoyl]benzamide core of the target compound positions the sulfamoyl group para to the benzamide carbonyl, a regiochemistry that is conserved in several patented bradykinin B1 antagonists [3]. Researchers exploring new pain and inflammation targets can procure CAS 330676-93-2 as a para-substituted scaffold template to systematically modify the N-aryl amide region while retaining the methyl(phenyl)sulfamoyl motif that is known to impart metabolic stability advantages in vivo. This application is supported by patent and class-level evidence, not by direct comparative data on the compound itself.

Quote Request

Request a Quote for N-(3-acetylphenyl)-4-[methyl(phenyl)sulfamoyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.